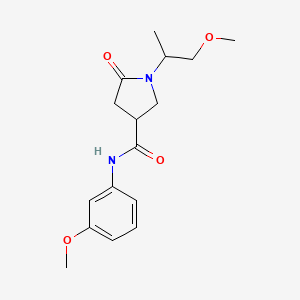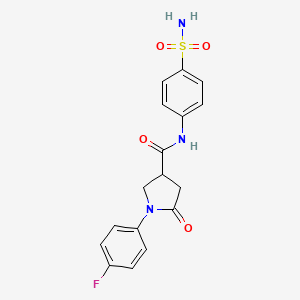![molecular formula C16H20N2O4S2 B11167758 4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B11167758.png)
4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzylsulfonyl group attached to an amino group, which is further connected to a propylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of benzylsulfonyl chloride with an amine derivative under basic conditions to form the sulfonamide linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[(benzylsulfonyl)amino]-N-cyclohexylbenzenesulfonamide
- 4-[(benzylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide
Uniqueness
4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N2O4S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(benzylsulfonylamino)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-12-17-24(21,22)16-10-8-15(9-11-16)18-23(19,20)13-14-6-4-3-5-7-14/h3-11,17-18H,2,12-13H2,1H3 |
InChI Key |
DVDULGFTURRMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167676.png)
![N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11167683.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11167696.png)
![3-(butanoylamino)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11167697.png)


![2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B11167719.png)
![2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11167721.png)
![N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B11167726.png)
![N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11167735.png)
![2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11167736.png)
![1-butyl-N-{4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167741.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11167753.png)

